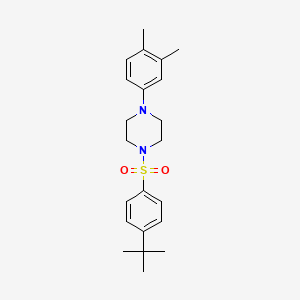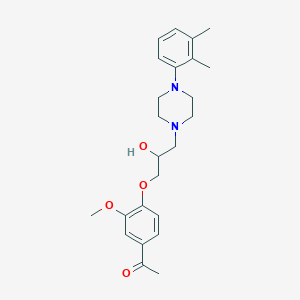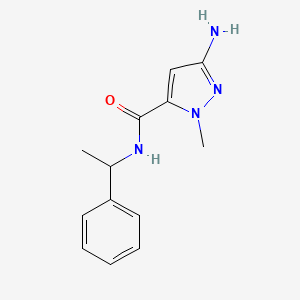![molecular formula C13H9F2N3O2 B2865072 [(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate CAS No. 866050-55-7](/img/structure/B2865072.png)
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazine ring and a difluorobenzoate moiety, which contribute to its distinct chemical behavior.
Wirkmechanismus
Target of Action
Similar compounds, such as hydrazones and their derivatives, have been studied intensively due to their potential as antimicrobial agents .
Mode of Action
The compound consists of an imine linkage with an N—N bond length of 1.3540 (14) Å . This asymmetric compound is nearly planar and adopts an E configuration about the azomethine C N double bond .
Biochemical Pathways
Similar compounds have been found to exert enhanced cytotoxic effects when chelated to certain metal ions, particularly agi ions .
Vorbereitungsmethoden
The synthesis of [(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the reaction of pyrazine-2-carboxaldehyde with 2,6-difluorobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate can be compared with other similar compounds, such as:
2,6-Difluorobenzoic acid: This compound shares the difluorobenzoate moiety but lacks the pyrazine ring, resulting in different chemical and biological properties.
4-Fluorobenzoic acid: Another related compound with a single fluorine substituent, which affects its reactivity and applications.
2,3-Difluorobenzoic acid: Similar in structure but with different fluorine substitution patterns, leading to variations in its chemical behavior.
Eigenschaften
IUPAC Name |
[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2/c1-8(11-7-16-5-6-17-11)18-20-13(19)12-9(14)3-2-4-10(12)15/h2-7H,1H3/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXWCDBVGZGBCM-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=CC=C1F)F)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=C(C=CC=C1F)F)/C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2864993.png)
![3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2864994.png)


![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2864999.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)

![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)
![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)

![2-[(3-methoxyphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2865010.png)
![ethyl 4-[2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamido]benzoate](/img/structure/B2865011.png)

